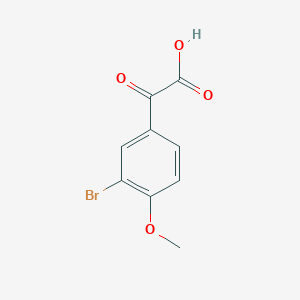

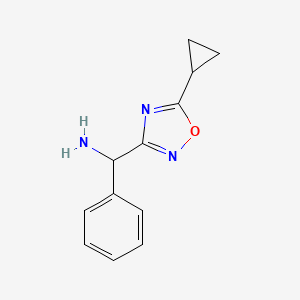

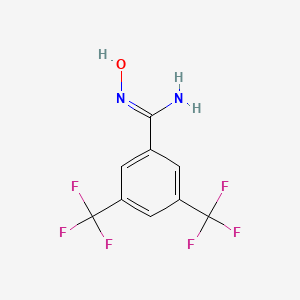

![molecular formula C10H24Cl2N2 B3033804 [4-(1-Azepanyl)butyl]amine dihydrochloride CAS No. 1197880-57-1](/img/structure/B3033804.png)

[4-(1-Azepanyl)butyl]amine dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azepane derivatives can be inferred from the methodologies described in the papers. For instance, the synthesis of 4,5-dihydro-3H-benzo[c]azepines involves the formation of imines from 2-bromobenzaldehyde by Wittig olefination, formylation with DMF, and subsequent condensation with benzylamine . Although the exact synthesis of “[4-(1-Azepanyl)butyl]amine dihydrochloride” is not detailed, similar synthetic strategies could potentially be applied to its preparation.

Molecular Structure Analysis

The molecular structure of azepane derivatives is closely related to the structures of the compounds studied in the papers. X-ray crystallography was used to determine the solid-state structures of several 4,5-dihydro-3H-benzo[c]azepines . These structural analyses provide insights into the stereochemistry and conformation of azepane rings, which are crucial for understanding the molecular structure of “[4-(1-Azepanyl)butyl]amine dihydrochloride”.

Chemical Reactions Analysis

The papers describe various chemical reactions involving azepane derivatives. The ring-closure reaction to form 4,5-dihydro-3H-benzo[c]azepines is interpreted as an anionic 1,7-electrocyclization reaction . Additionally, the cross-dehydrogenative coupling between tertiary amines and diazo compounds, as mentioned in the second paper, could be relevant to the functionalization of azepane-containing compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of “[4-(1-Azepanyl)butyl]amine dihydrochloride” are not directly reported, the properties of similar compounds can be deduced. The papers suggest that the azepane derivatives exhibit moderate to good yields and high diastereoselectivity in their synthesis . The regioselectivity of the resulting products can be manipulated by the choice of transition metal catalysts . These findings could be extrapolated to predict the behavior of “[4-(1-Azepanyl)butyl]amine dihydrochloride” in various chemical environments.

Applications De Recherche Scientifique

Enantioselective Synthesis

- Enantioselective Route to Dibenz[c,e]azepine : A secondary amine, featuring axis-center stereochemical relay, was synthesized from 2'-acetylbiphenyl-2-carboxylic acid. This process demonstrates the use of [4-(1-Azepanyl)butyl]amine dihydrochloride in creating compounds with controlled chirality, critical in pharmaceutical synthesis (Pira, Wallace, & Graham, 2009).

Cross-Dehydrogenative Coupling

- Cross-Dehydrogenative Coupling with Diazo Compounds : This research highlights the first visible-light-induced cross-dehydrogenative coupling between tertiary amines and diazo compounds. The process uses [4-(1-Azepanyl)butyl]amine dihydrochloride for synthesizing β-amino-α-diazo adducts, which are important in the creation of diverse chemical structures (Xiao et al., 2014).

Synthesis of Ionic Liquids

- Azepanium Ionic Liquids : The research describes using azepane, a compound related to [4-(1-Azepanyl)butyl]amine dihydrochloride, to synthesize a new family of room-temperature ionic liquids. These ionic liquids have potential applications in various industries, including energy and environmental technologies (Belhocine et al., 2011).

Chemical Sensing

- Optical Sensor Materials for Amine Detection : This study presents the development of an optical polymer-based sensor that recognizes amines in organic solvents. The sensor incorporates a dye that changes color in reaction with amines, demonstrating an application in chemical sensing technologies (Gräfe, Haupt, & Mohr, 2006).

Biobased Amines

- Biobased Amines for Polymers : Amines, including [4-(1-Azepanyl)butyl]amine dihydrochloride, are used as key monomers in the synthesis of various polymers. This research discusses their use in creating biobased polymers for applications in automotive, aerospace, and health sectors (Froidevaux et al., 2016).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, H315, and H319 . This indicates that it may be harmful if swallowed, in contact with skin, causes skin irritation, and causes serious eye irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-(azepan-1-yl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9-12;;/h1-11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMOLQOMNKKZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

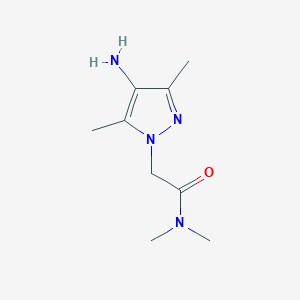

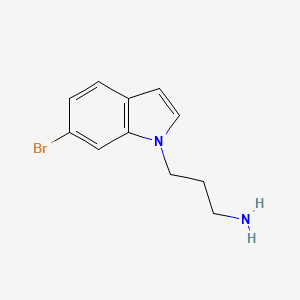

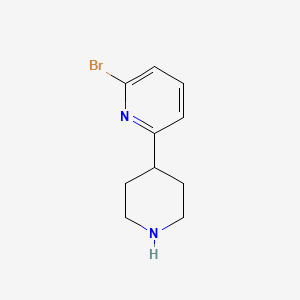

![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)

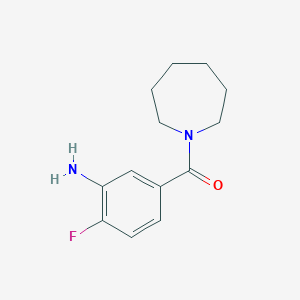

![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/structure/B3033743.png)